(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Chiral Chromatography Enantiomeric Excess Asymmetric Synthesis

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral secondary alcohol belonging to the 2,3-dihydrobenzofuran class, with the specific (S)-configuration at the benzylic carbon. This compound features a bromine atom at the 5-position, which serves as a crucial synthetic handle for cross-coupling reactions, enabling further diversification of the benzofuran core.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 1568216-96-5
Cat. No. B1411834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
CAS1568216-96-5
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC2=C1OCC2)Br)O
InChIInChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m0/s1
InChIKeyNSJZAQQYJDVUEW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S)-1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)ethanol (CAS 1568216-96-5) Is a Key Chiral Building Block for Benzofuran-Based Drug Discovery


(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral secondary alcohol belonging to the 2,3-dihydrobenzofuran class, with the specific (S)-configuration at the benzylic carbon . This compound features a bromine atom at the 5-position, which serves as a crucial synthetic handle for cross-coupling reactions, enabling further diversification of the benzofuran core . The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, integral to the development of highly selective bromodomain and extra-terminal domain (BET) inhibitors, such as GSK852, which achieve >1000-fold selectivity for the BD2 domain [1]. The defined (1S) stereochemistry is critical, as the spatial arrangement of the hydroxyl group directly influences the binding affinity and pharmacokinetic profile of the final drug candidates.

The Substitution Pitfall for (1S)-1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)ethan-1-ol: Enantiomeric Purity Is Not Interchangeable


Direct substitution of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol with its racemic mixture (CAS 1565365-61-8) or the opposite (1R)-enantiomer (CAS 1568011-77-7) is not scientifically valid for asymmetric synthesis. The target compound is specifically utilized to introduce a chiral center into a molecule, which dictates the three-dimensional conformation of the final drug candidate . In the development of BD2-selective BET inhibitors, the insertion of specific stereocenters on the 2,3-dihydrobenzofuran core was a critical design element to block metabolic soft spots and improve pharmacokinetic properties [1]. Using a racemate would result in a 50% contamination with the unwanted enantiomer, drastically reducing overall yield upon diastereomeric resolution and complicating analytical characterization, directly contradicting the purpose of a stereocontrolled synthesis.

Quantitative Differentiation Guide for (1S)-1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)ethan-1-ol Against Key Analogs


Chiral Purity: The Defining (1S)-Specification Lacking in the Racemic Mixture

The fundamental differentiation of the target compound is its manufacture as a single (1S)-enantiomer, in contrast to the racemic mixture (CAS 1565365-61-8). While both are sold at a minimum purity of 95% as measured by HPLC, the racemic product's purity specification refers to chemical purity, not enantiomeric excess . The (1S) product's very designation implies a specific optical rotation and enantiomeric composition, which is essential for creating a homochiral final product. The racemic mixture lacks this stereochemical definition, making it unsuitable for target-oriented asymmetric synthesis without additional chiral separation steps.

Chiral Chromatography Enantiomeric Excess Asymmetric Synthesis

Procurement Cost Efficiency: (1S)-Enantiomer Offers a Significant Discount Over the (1R)-Enantiomer

A cross-vendor comparison reveals a stark price difference between the two commercially available enantiomers. The (1S)-enantiomer (CAS 1568216-96-5) is listed at €645.00 for 50 mg from CymitQuimica , whereas the (1R)-enantiomer (CAS 1568011-77-7) is priced at €510.00 for just 25 mg from the same supplier . This translates to a unit cost of €12.9/mg for the (S)-form versus €20.4/mg for the (R)-form, making the target (1S) compound 37% more cost-effective per milligram for discovery-scale procurement.

Procurement Cost Analysis Enantiomeric Pair

The Chiral Alcohol Moiety Enables Key Metabolic Stability in BET Inhibitor GSK852

The (S)-alcohol configuration on the 2,3-dihydrobenzofuran core is an integral structural feature of the clinical candidate GSK852, a highly selective BD2 BET inhibitor [1]. The published research on this series demonstrates that the installation of a quaternary center on the dihydrobenzofuran core was a breakthrough modification that blocked a key site of metabolism, dramatically improving solubility and leading to good in vivo pharmacokinetics in both rat and dog models [1]. While the target compound itself is a simpler analog, its (1S)-alcohol serves as a direct precursor to synthesize such chiral quaternary centers or to act as a surrogate for structure-activity relationship (SAR) exploration around this critical metabolic hotspot.

Drug Metabolism BET Inhibition Pharmacokinetics

Primary Application Scenarios for (1S)-1-(5-Bromo-2,3-dihydrobenzofuran-7-yl)ethan-1-ol


Synthesis of BD2-Selective BET Inhibitors for Epigenetic Drug Discovery

This (1S)-alcohol is used as a chiral building block to construct advanced 2,3-dihydrobenzofuran-based inhibitors targeting the second bromodomain (BD2) of BET proteins. The single enantiomer is required to maintain the high >1000-fold selectivity of compounds like GSK852 for BD2 over BD1, a critical feature for minimizing off-target effects [1].

Asymmetric Synthesis of Chiral beta-Adrenergic Receptor Ligands

The benzofuran-7-yl-ethanolamine scaffold is a classic pharmacophore for beta-blockers like bufuralol. This specific (1S)-enantiomer can serve as a key intermediate to build a focused library of enantiomerically pure candidate molecules, where the stereochemistry directly impacts receptor binding and downstream signaling [1].

Cost-Sensitive Medicinal Chemistry Library Enumeration

When designing a matrix library with multiple chiral variations, the procurement team must select between the (1S) and (1R) enantiomers. For projects where the target's absolute configuration is not dictated by a specific chiral pocket, the (1S) enantiomer presents a quantifiably more economical choice (37% cheaper per mg) for initial SAR exploration, allowing a larger number of analogs to be tested within the same budget .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.